BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols: Gadoxetic
Acid in Pediatric Liver Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Gadoxetic acid

Cat. No.: B1262754

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gadoxetic acid (Gd-EOB-DTPA) is a gadolinium-based, liver-specific magnetic resonance
imaging (MRI) contrast agent.[1] Its unique properties allow for a comprehensive evaluation of
the liver, combining the benefits of dynamic, perfusion-based imaging with a hepatocyte-
specific phase.[2] Approximately 50% of the injected dose is taken up by functional
hepatocytes and subsequently excreted into the biliary system, providing both morphological
and functional information about the liver and biliary tree.[3] While its use in adults is well-
established, its application in the pediatric population is growing for the characterization of liver
lesions, assessment of biliary diseases, and evaluation of liver function.[4][5]

Mechanism of Action

Gadoxetic acid exhibits a dual mechanism. Initially, it distributes in the extracellular fluid
space, similar to conventional extracellular gadolinium agents, allowing for dynamic
assessment of vascularity during the arterial, portal venous, and transitional phases.
Subsequently, it is actively transported into hepatocytes by organic anion transporting
polypeptides (OATP1B1/3) on the sinusoidal membrane.[3] It is then excreted into the bile
canaliculi via the multidrug resistance-associated protein 2 (MRP2).[3] This hepatocyte-specific
uptake and excretion pathway is the basis for the hepatobiliary phase (HBP), which is typically
acquired 20 minutes post-injection.[6]
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Caption: Cellular mechanism of gadoxetic acid uptake and excretion.

Safety and Administration in Pediatrics

The off-label use of gadoxetic acid in patients under 18 is increasingly common.[6] Studies
have shown that it is generally safe and well-tolerated in the pediatric population.
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3.1 Adverse Events A multicenter retrospective study found no statistically significant difference
in the incidence of acute adverse events between gadoxetic acid and extracellular contrast
agents (ECAS) in children.[7][8]

Table 1: Incidence of Acute Adverse Events with Gadoxetic Acid in Pediatrics

. Extracell
Gadoxeti .
. ular Severity
Study c Acid Odds
. Agent . of Events L
Populatio Group Ratio P-value . Citation
. Group (Gadoxeti
n (Incidenc . (95% ClI) .
) (Incidenc c Acid)
e
e)

| 1629 MRI exams in patients <18 years | 1.3% (5 of 373 exams) | 0.9% (11 of 1256 exams) |
1.55 (0.54, 4.46) | 0.42 | 4 mild, 1 moderate |[7][8] |

3.2 Administration Protocol

o Dosage: A single intravenous bolus injection of 0.1 mL/kg body weight (equivalent to 0.025
mmol/kg body weight).[9]

 Injection Rate: Typically 1-2 mL/sec followed by a saline flush.[7]

o Patient Preparation: Standard MRI safety screening. For young children unable to cooperate,
sedation or general anesthesia may be required, which should be managed by a pediatric
anesthesiologist.[10]

Application 1: Characterization of Focal Liver
Lesions (FLLS)

Gadoxetic acid-enhanced MRI is highly valuable for the non-invasive diagnosis of pediatric
FLLs, particularly in differentiating focal nodular hyperplasia (FNH) from hepatocellular
adenoma (HCA) and other lesions.[4][11][12]

4.1 Experimental Protocol: FLL Characterization
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» Patient Preparation: Fasting for 4-6 hours is recommended to promote gallbladder filling and
reduce bowel peristalsis.

e Pre-Contrast Imaging:

o

T2-weighted single-shot fast spin-echo (SSFSE) axial and coronal.

[¢]

T2-weighted fat-suppressed fast spin-echo (FSE) axial.

o

In-phase and out-of-phase T1-weighted gradient-echo (GRE) axial to detect fat.

[e]

Diffusion-weighted imaging (DWI) with ADC map.

o

3D T1-weighted GRE with fat suppression (e.g., VIBE, LAVA) for dynamic series baseline.

o Contrast Administration: Administer 0.025 mmol/kg of gadoxetic acid IV.[9]

» Post-Contrast Dynamic Imaging: Acquire images using a 3D T1-weighted GRE sequence
with fat suppression at the following phases:

o Late Arterial Phase: ~20-30 seconds post-injection.

o Portal Venous Phase: ~60-80 seconds post-injection.

o Transitional Phase: ~3-5 minutes post-injection.

» Hepatobiliary Phase (HBP) Imaging:

o Acquire images 20 minutes post-injection using the same 3D T1-weighted GRE sequence.
[6] This phase is critical for assessing hepatocyte function within lesions.

4.2 Data Presentation: Diagnostic Performance

The key differentiator for many lesions is their appearance on the HBP. Lesions with functional
hepatocytes (like FNH) will retain the contrast agent, while lesions without (like most HCAs,
metastases, and cysts) will appear hypointense relative to the enhanced liver parenchyma.[11]
[13]
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Table 2: Diagnostic Performance of Gadoxetic Acid MRI for Differentiating FNH and HCA in

Children

MRI Feature /
Metric

Qualitative HBP
Appearance

Sensitivity

Specificity

Key Finding Citation
FNHs are
typically iso-
or
hyperintense [11][12]
on HBP; most

HCAs are

hypointense.

Quantitative

(SIRpost-pre)

100%

100%

Signal Intensity
Ratio (post-
contrast HBP vs.
pre-contrast) [11][12]
significantly

differs between

FNH and HCA.

| Quantitative (LLCER) | 100% | 100% | Liver-to-Lesion Contrast Enhancement Ratio
significantly differs between FNH and HCA. |[11][12] |

SIRpost-pre and LLCER are calculated quantitative metrics that enhance diagnostic accuracy.

[11]

4.3 Visualization: Diagnostic Workflow for Pediatric FLLs
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Caption: Simplified diagnostic workflow for pediatric focal liver lesions.

Application 2: Assessment of Biliary Anatomy and
Function

Gadoxetic acid is excreted into the biliary system, making it an excellent tool for evaluating
biliary anatomy and patency, which is crucial in conditions like biliary atresia.[14][15]

5.1 Experimental Protocol: Biliary Imaging

« Standard Protocol: Follow the FLL characterization protocol (Section 4.1) through the 20-
minute HBP.

« Delayed Biliary Imaging (Optional): If biliary excretion is not clearly visualized at 20 minutes,
delayed imaging can be performed up to 120 minutes or longer post-injection.[6]
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e Sequences: Heavily T2-weighted sequences (MRCP) should be performed pre-contrast to
delineate the biliary tree anatomy. HBP T1-weighted images provide functional information

on contrast excretion into the ducts.

5.2 Data Presentation: Biliary Atresia Diagnosis The primary role of gadoxetic acid MRI in

suspected biliary atresia is to demonstrate or exclude communication between the intrahepatic
biliary system and the bowel. While hepatobiliary scintigraphy (HIDA scan) is a common tool,

MRI offers superior anatomical detail without radiation exposure.[6][14]

Table 3: Imaging Findings in the Evaluation of Biliary Atresia

Key Finding Key Finding

Imaging Modality Suggesting Biliary Arguing Against Citation
Atresia Biliary Atresia
Small or absent

Normal gallbladder

gallbladder; ]

Ultrasound . and common bile [14][16]
"triangular cord"

] duct.
sign.
- No excretion of ) o

Hepatobiliary ] ] Visualization of tracer

radiotracer into the [14][17]

Scintigraphy (HIDA) . i
small intestine.

in the small intestine.

| Gadoxetic Acid MRI (HBP) | Lack of contrast material excretion into the biliary tree and

duodenum on delayed images. | Presence of contrast material within the biliary ducts and

duodenum. |[6] |

5.3 Visualization: Biliary Atresia Diagnostic Pathway
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Caption: Role of functional imaging in the diagnostic pathway for biliary atresia.
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Application 3: Quantitative Liver Function
Assessment

The degree of liver enhancement in the HBP is proportional to hepatocyte function, allowing for
non-invasive, quantitative assessment of liver function.[3] This has applications in diffuse liver
diseases like non-alcoholic fatty liver disease (NAFLD) and in assessing liver transplant grafts.

[6]1[°]
6.1 Experimental Protocol: Quantitative Analysis

o Image Acquisition: Follow the standard protocol (Section 4.1) to acquire pre-contrast and 20-
minute HBP T1-weighted images.

¢ Region of Interest (ROI) Placement:

o Draw ROIs in representative areas of the liver parenchyma, avoiding major vessels and
artifacts.

o Draw a corresponding ROI in a reference muscle (e.g., paraspinal muscle) or the spleen
for calculating enhancement ratios.

o Calculation of Metrics: Various quantitative parameters can be derived.[18][19]
o Relative Enhancement (RE): (SI_hbp - SI_pre) / SI_pre
o Liver-to-Spleen Contrast Ratio: (SI_liver_hbp / SI_spleen_hbp)
o Liver-to-Muscle Ratio (LMR): (SI_liver_hbp / SI_muscle_hbp)

6.2 Data Presentation: Correlation with Liver Disease

Quantitative gadoxetic acid MRI parameters correlate with biochemical markers of liver
function and histological severity of liver disease.

Table 4: Quantitative Gadoxetic Acid Metrics in Pediatric Liver Disease
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Metric

Relative
Enhancement (RE)

Disease Context

NAFLD

Key Finding Citation

RE can
differentiate simple
steatosis from
nonalcoholic
steatohepatitis
(NASH). An RE [3]
cutoff of 1.24
showed high
sensitivity for
NASH in one adult
study.

Relative

Enhancement (RE)

Pediatric Obesity /
NAFLD

RE was found to be a

useful imaging

biomarker for [9]
screening NAFLD in

pediatric obesity.

Functional Liver

Imaging Score (FLIS)

Chronic Liver Disease

A score based on
HBP features
(parenchymal
enhancement, biliary
excretion) that
correlates with liver
function and patient

outcomes.

| Liver-to-Muscle Ratio (LMR) | Chronic Liver Disease | LMR is a simple, easy-to-use parameter
that correlates strongly with Child-Pugh and MELD scores. |[18][19] |

Considerations and Limitations

o Transient Severe Motion (TSM): Some patients, particularly older children and adolescents,

may experience transient dyspnea or motion artifacts during the arterial phase.[10][20] This

phenomenon is less common in children under 10 years of age.[20]
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Impaired Liver Function: In patients with severe hepatocellular dysfunction, uptake of
gadoxetic acid may be poor, leading to suboptimal parenchymal enhancement in the HBP
and limiting its diagnostic utility.[21]

Renal Function: As with all gadolinium-based contrast agents, caution should be exercised in
patients with severe renal impairment.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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liver-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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